molecular formula C11H17NS B13252264 2-Methyl-1-(4-methylthiophenyl)propylamine

2-Methyl-1-(4-methylthiophenyl)propylamine

Cat. No.: B13252264
M. Wt: 195.33 g/mol
InChI Key: NDITTWUQLHYZMZ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Arylalkylamine Chemistry

Substituted arylalkylamines are a vast and diverse group of chemical compounds that have been the subject of extensive research due to their wide range of biological activities. nih.govnih.gov This class is broadly categorized into phenylalkylamines and indolylalkylamines, with the former encompassing well-known compounds such as phenethylamines and amphetamines. nih.govnih.gov These molecules are structurally related to endogenous monoamine neurotransmitters, which allows them to interact with various targets in the central nervous system. nih.gov

The pharmacological effects of substituted arylalkylamines are highly dependent on the nature and position of substituents on both the aromatic ring and the alkyl chain. nih.gov These modifications can influence a compound's affinity and selectivity for different monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and receptors, leading to a spectrum of activities including stimulant, empathogenic, and anorectic effects. nih.govub.edu The structure of 2-Methyl-1-(4-methylthiophenyl)propylamine, with its specific substitution pattern, suggests its potential for unique interactions within this biological landscape.

Significance of the 4-Methylthiophenyl Moiety in Compound Design

The presence of a 4-methylthiophenyl group is a key feature of this compound. The methylthio (-SCH3) group at the para-position of the phenyl ring significantly influences the electronic properties and metabolic profile of the molecule. The sulfur atom can undergo metabolic oxidation to form sulfoxide (B87167) and sulfone derivatives, which may alter the compound's activity and duration of action. nih.gov

A well-studied analog, 4-methylthioamphetamine (MTA), demonstrates the profound impact of this moiety. nih.govbritannica.com MTA is known to be a potent serotonin (B10506) releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A). psu.edu These properties are attributed in large part to the 4-methylthio substitution. nih.govpsu.edu Research into MTA and its derivatives has provided valuable insights into how the methylthio group can be utilized to modulate the pharmacological profile of arylalkylamines. nih.govnih.gov The inclusion of this group in novel compound design is often aimed at achieving specific selectivities for serotonin systems. britannica.com

Overview of Related Research in Amine Compounds

Research into amine compounds, particularly arylpropylamines, has a long history and continues to be an active area of investigation. The synthesis of arylpropylamines can be achieved through various methods, including the reductive amination of corresponding ketones. youtube.com For instance, 2-amino-1-phenylpropane can be synthesized via the reductive amination of 1-phenyl-2-propanone. youtube.com

The biological activities of aryl propionic acid derivatives, which share a similar structural backbone, have been explored for a range of applications, including anti-inflammatory, antibacterial, and anticonvulsant properties. orientjchem.orgnih.gov Furthermore, structure-activity relationship (SAR) studies on related compounds like substituted cathinones have revealed that modifications to the alkyl chain and aromatic ring can drastically alter their interaction with monoamine transporters. nih.govub.edunih.gov For example, increasing the length of the α-carbon chain in some cathinone (B1664624) series has been shown to increase affinity and potency at the dopamine (B1211576) transporter. nih.govnih.gov

The collective body of research on these related amine compounds provides a foundational understanding for predicting the potential properties and areas of interest for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3

InChI Key

NDITTWUQLHYZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)SC)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 4 Methylthiophenyl Propylamine

General Synthetic Strategies for Substituted Propylamines

The synthesis of substituted propylamines, a class of compounds with significant applications in medicinal chemistry, can be achieved through several general routes. These methods are adaptable for the preparation of 2-Methyl-1-(4-methylthiophenyl)propylamine by selecting the appropriate precursors bearing the 4-methylthiophenyl moiety.

A versatile and widely employed method for the synthesis of 2-methyl-1-substituted phenyl-2-propylamine compounds involves a multi-step sequence starting from a substituted benzyl (B1604629) halide and isobutyronitrile (B166230). This approach allows for the systematic construction of the desired carbon framework.

The general sequence, which can be adapted for the target molecule, is as follows:

Alkylation: A substituted benzyl halide (e.g., 4-(methylthio)benzyl chloride) is reacted with isobutyronitrile in the presence of a strong base to form 2-methyl-2-(4-(methylthio)benzyl)propanenitrile.

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield 2-methyl-2-(4-(methylthio)benzyl)propanoic acid.

Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement, typically involving activation to an acyl azide (B81097) followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.

Catalytic Hydrogenation: Alternatively, the carboxylic acid can be converted to an intermediate that is subsequently reduced to the amine. For instance, conversion to a carbamate (B1207046) followed by catalytic hydrogenation can yield the final propylamine (B44156).

This methodology offers the advantage of readily available starting materials and a modular approach to construct a variety of substituted propylamines.

Functional group interconversions provide another strategic avenue for the synthesis of substituted propylamines. These methods often start from a more complex precursor and modify its functional groups to arrive at the target amine. For the synthesis of this compound, a plausible route could involve the reductive amination of a corresponding ketone.

A key reaction in this category is the Leuckart reaction , which converts ketones or aldehydes to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407). nih.gov The synthesis of the closely related compound, 4-methylthioamphetamine (4-MTA), has been successfully achieved using the Leuckart reaction starting from 4-methylthiophenylacetone. researchgate.netwikipedia.orgevitachem.com This suggests that 1-(4-(methylthio)phenyl)-2-methylpropan-1-one could be a suitable precursor for the target molecule. The reaction proceeds through the formation of a formamide intermediate, which is subsequently hydrolyzed to the primary amine.

Another powerful method is reductive amination . This reaction involves the condensation of a ketone or aldehyde with an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices for their selectivity. The reductive amination of 1-phenyl-2-propanone (P2P) is a well-established method for the synthesis of amphetamine and its analogs, and this approach can be extrapolated to the synthesis of this compound from the corresponding ketone.

The table below summarizes these general synthetic strategies.

StrategyKey Starting MaterialsKey Reactions
From Benzyl Halides and Nitriles4-(Methylthio)benzyl halide, IsobutyronitrileAlkylation, Nitrile Hydrolysis, Curtius Rearrangement
Functional Group Interconversion1-(4-(Methylthio)phenyl)-2-methylpropan-1-oneLeuckart Reaction, Reductive Amination

Stereoselective Synthetic Considerations for Amine Centers

The this compound molecule contains a stereocenter at the carbon atom bearing the amino group. The synthesis of a specific enantiomer often requires stereoselective methods.

Asymmetric reductive amination of a prochiral ketone precursor is a prominent strategy to introduce chirality at the amine center. This can be achieved using chiral catalysts or chiral auxiliaries. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reductive amination of ketones with high enantioselectivity, offering a green and efficient biocatalytic route. researchgate.netnih.gov

The use of chiral auxiliaries is another well-established method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, a common approach involves the condensation of a ketone with a chiral amine, such as a phenylethylamine derivative, to form a chiral imine. Subsequent reduction of this imine proceeds with high diastereoselectivity due to steric hindrance from the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched target amine. Evans oxazolidinones and pseudoephedrine are other examples of effective chiral auxiliaries. wikipedia.org

The table below outlines some stereoselective approaches.

MethodDescription
Asymmetric Reductive AminationUse of chiral catalysts (e.g., transition metal complexes with chiral ligands) or enzymes (e.g., imine reductases) to selectively form one enantiomer of the amine from a prochiral ketone.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to guide the stereoselective formation of the amine center, followed by its removal.

Synthesis of Key Intermediates Incorporating the 4-Methylthiophenyl Group

The successful synthesis of this compound relies on the availability of key intermediates containing the 4-methylthiophenyl moiety.

One crucial intermediate is 1-(4-(methylthio)phenyl)-2-methylpropan-1-one . This ketone can be prepared through a Friedel-Crafts acylation of thioanisole (B89551) (methyl phenyl sulfide) with 2-methylpropanoyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride.

Another important precursor is 4-(methylthio)benzyl chloride , which can be synthesized from 4-(methylthio)toluene through radical chlorination.

4-Methylthiophenylacetic acid is another valuable intermediate, particularly for routes involving the construction of the propylamine side chain from this acid. It can be prepared from 4-bromophenylacetic acid and sodium methyl mercaptide in the presence of a copper catalyst. google.com

The synthesis of these intermediates is summarized in the table below.

IntermediateSynthetic Approach
1-(4-(Methylthio)phenyl)-2-methylpropan-1-oneFriedel-Crafts acylation of thioanisole with 2-methylpropanoyl chloride.
4-(Methylthio)benzyl chlorideRadical chlorination of 4-(methylthio)toluene.
4-Methylthiophenylacetic acidReaction of 4-bromophenylacetic acid with sodium methyl mercaptide. google.com

Analogous Synthetic Routes from Structurally Related Amines and Ketones

The synthetic pathways for structurally similar compounds provide a strong basis for devising a route to this compound. The synthesis of 4-methylthioamphetamine (4-MTA), which differs only by the position of the methyl group on the propyl chain, is particularly instructive.

The most common route to 4-MTA is the Leuckart reaction of 4-methylthiophenylacetone. researchgate.netwikipedia.orgevitachem.com This one-pot reaction with ammonium formate or formamide followed by hydrolysis provides the target amine. Similarly, the reductive amination of 4-methylthiophenylacetone with ammonia or an ammonia source and a suitable reducing agent is a viable alternative.

A Chinese patent describes a general method for the preparation of 2-methyl-1-substituted phenyl-2-propylamine compounds. This multi-step synthesis starts with a substituted benzyl halide and isobutyronitrile, proceeds through a nitrile intermediate which is then hydrolyzed to a carboxylic acid, and finally converted to the amine via a Curtius rearrangement and catalytic hydrogenation. This patented route can be directly adapted for the synthesis of this compound by using 4-(methylthio)benzyl chloride as the starting material.

These analogous routes highlight the feasibility of producing the target compound using established and scalable chemical transformations.

Advanced Analytical Characterization of 2 Methyl 1 4 Methylthiophenyl Propylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would be expected to show distinct signals corresponding to each unique proton environment in the 2-Methyl-1-(4-methylthiophenyl)propylamine molecule. The para-substituted aromatic ring would likely produce a characteristic AA'BB' system of two doublets. Other key signals would include a singlet for the methylthio group protons, and signals for the aliphatic chain, including the methine proton adjacent to the amine and the isopropyl group. The amine (NH₂) protons often appear as a broad singlet and can be confirmed by D₂O exchange.

Expected ¹H NMR Data

Predicted Chemical Shift (δ) ppm Predicted Multiplicity Proton Integration Structural Assignment
~ 7.2 - 7.4 Doublet 2H Aromatic protons (ortho to -SMe)
~ 7.1 - 7.3 Doublet 2H Aromatic protons (ortho to propyl)
~ 3.5 - 3.8 Doublet 1H Methine proton (-CH -NH₂)
~ 2.4 - 2.5 Singlet 3H Methylthio protons (-S-CH₃ )
~ 1.8 - 2.1 Multiplet 1H Isopropyl methine (-CH (CH₃)₂)
~ 1.5 - 2.0 Broad Singlet 2H Amine protons (-NH₂ )

¹³C NMR Spectroscopy provides information on the different carbon environments. One would expect to see signals for the aromatic carbons (with quaternary carbons showing different intensities), the methylthio carbon, and the three distinct carbons of the 2-methylpropyl side chain.

Expected ¹³C NMR Data

Predicted Chemical Shift (δ) ppm Structural Assignment
~ 135 - 145 Aromatic C (quaternary, attached to S)
~ 135 - 145 Aromatic C (quaternary, attached to propyl)
~ 125 - 130 Aromatic CH
~ 60 - 65 Methine Carbon (-CH -NH₂)
~ 30 - 35 Isopropyl Methine (-CH (CH₃)₂)
~ 20 - 25 Isopropyl Methyls (-CH(CH₃ )₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For a primary amine like this compound, the most prominent features would be the N-H stretching bands. docbrown.info Primary amines typically show two distinct bands in this region due to symmetric and asymmetric stretching modes. docbrown.info

Expected IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3250 N-H Asymmetric & Symmetric Stretch Primary Amine
3100 - 3000 C-H Aromatic Stretch Phenyl Ring
2960 - 2850 C-H Aliphatic Stretch Propyl & Methyl Groups
1650 - 1580 N-H Bend (Scissoring) Primary Amine
1590, 1490 C=C Aromatic Ring Stretch Phenyl Ring

Mass Spectrometry (MS) for Compound Identification and Impurity Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. Under electron ionization (EI), the molecule would fragment in a predictable manner. The most characteristic fragmentation pathway for this type of compound is alpha-cleavage (cleavage of the bond beta to the nitrogen atom), resulting in a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Expected EI Fragmentation

Predicted m/z Proposed Fragment Identity
195 [M]⁺ (Molecular Ion)
152 [M - C₃H₇]⁺ (Loss of isopropyl group)
137 [C₈H₉S]⁺ (Thioanisole-like fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds. For a basic compound like an amine, positive-ion electrospray ionization (ESI) would be highly effective. This soft ionization technique typically results in the formation of the protonated molecule, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight (195.11 Da for the neutral molecule, resulting in an [M+H]⁺ ion at m/z 196.12). LC-MS is particularly useful for analyzing potential impurities or metabolites that may be more polar and less suitable for GC analysis.

High-Resolution and Tandem Mass Spectrometry Techniques (e.g., Q-TOF-MS, MS/MS)

High-resolution mass spectrometry (HRMS), often performed on instruments like a Quadrupole Time-of-Flight (Q-TOF), provides a highly accurate mass measurement of ions. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, greatly increasing confidence in the compound's identification. For this compound (C₁₁H₁₇NS), HRMS would readily distinguish it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the protonated molecule ([M+H]⁺ at m/z 196.12) is selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum is a characteristic fingerprint of the molecule's structure. Expected fragmentation pathways would include the neutral loss of ammonia (B1221849) (NH₃) and cleavage of the side chain. This technique is invaluable for differentiating between isomers and for detecting the target compound in complex mixtures.

Chromatographic Methods for Purity and Isomer Profiling

Chromatographic techniques are indispensable tools for the comprehensive analytical characterization of this compound, also known as 4-methylthioamphetamine (4-MTA). These methods are crucial for determining the chemical purity of a sample by separating the main compound from any impurities, starting materials, or by-products from the synthesis process. Furthermore, as the molecule contains a chiral center, leading to the existence of enantiomers, specialized chromatographic techniques are required for isomer profiling to separate and quantify these stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the predominant methods employed for these analytical challenges. researchgate.net

Purity Profiling

The assessment of purity is a critical step in the chemical analysis of this compound. Impurities can arise from various stages, including the synthesis route and storage conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for identifying and quantifying volatile impurities.

Research into the synthesis of this compound, for instance via the Leuckart reaction, has identified several potential by-products. nih.gov GC-MS analysis of reaction mixtures has been instrumental in identifying these prominent impurities, which include diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, various Schiff bases, and heterocyclic compounds such as pyrimidine and pyridine derivatives. nih.govdntb.gov.ua The identification of these specific impurities is vital for refining synthesis methods to improve the yield and purity of the final product.

The analytical parameters for GC-MS analysis are carefully optimized to achieve effective separation and identification of the target compound and its related substances. nih.gov A study on the analytical profile of 4-MTA reported a retention time of 5.11 minutes for the compound, with a mass spectrum showing a small molecular ion at m/e 181 and a base peak at m/e 44. mdma.ch

Below is a table summarizing typical GC-MS parameters used for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Condition Source
Column HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm swgdrug.org
Carrier Gas Helium at 1.5 mL/min swgdrug.org
Injector Temperature 280°C swgdrug.org
Oven Temperature Program Initial 100°C, hold 1 min; ramp 15°C/min to 310°C; hold 9 min swgdrug.org
MSD Transfer Line 280°C swgdrug.org
MS Source Temperature 230°C swgdrug.org
MS Quadrupole Temperature 150°C swgdrug.org
Injection Mode Split (25:1 ratio) swgdrug.org

| Acquisition Mode | Scan | swgdrug.org |

The following table lists some of the major impurities that have been identified in this compound synthesized through the Leuckart method.

Table 2: Major Impurities Identified in this compound Synthesized via the Leuckart Method

Impurity Class Specific Compounds Identified
Diamines Diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, N,N-di-[β-(4-methylthiophenyl)isopropyl]methylamine
Formamides N,N-di-[β-(4-methylthiophenyl)isopropyl]formamide
Schiff Bases Ketimine derived from 4-MTA and 4-methylthiophenylacetone
Heterocycles 4-methyl-5-(4'-methylthiophenyl)pyrimidine, 2,6-dimethyl-3,5-di-(4'-methylthiophenyl)pyridine, 2,4-dimethyl-3,5-di-(4'-methylthiophenyl)pyridine

Source: nih.gov

Isomer Profiling

This compound possesses a stereocenter at the carbon adjacent to the amino group and the phenyl ring, meaning it exists as a pair of enantiomers (R- and S-isomers). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit significant differences in a chiral environment, such as in biological systems. Therefore, the separation and quantification of individual enantiomers, known as chiral separation, is of high scientific importance. rsc.org

Chiral separation is typically achieved using chromatographic techniques where a chiral selector is introduced into the analytical system. nih.gov This can be done by using a chiral stationary phase (CSP) in HPLC or by adding a chiral selector to the mobile phase in HPLC or to the background electrolyte in capillary electrophoresis (CE). researchgate.netnih.gov

For compounds in the amphetamine class, CSPs based on derivatives of cellulose and amylose, as well as cyclodextrin-based CSPs, are commonly used in HPLC. nih.gov These stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus their separation. Capillary electrophoresis has also emerged as a powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.govjiangnan.edu.cn In chiral CE, chiral selectors like cyclodextrins are added to the buffer to facilitate the separation of enantiomers. nih.gov

While specific application notes detailing the chiral separation of this compound are not widespread in the reviewed literature, the established methods for other chiral amphetamines provide a clear framework for how its isomer profile would be determined.

Table 3: Common Chiral Separation Approaches Applicable to Amphetamine-Type Compounds

Technique Chiral Selector / Stationary Phase Typical Mobile Phase / Buffer
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate) CSP Hexane/Isopropanol/Diethylamine mixtures
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate) CSP Polar organic or reversed-phase modifiers
Chiral HPLC β-Cyclodextrin derivative CSPs Acetonitrile/Aqueous buffer (e.g., phosphate or acetate)
Chiral Capillary Electrophoresis (CE) Hydroxypropyl-β-cyclodextrin (HP-β-CD) Acidic aqueous background electrolytes (e.g., phosphate buffer)
Chiral Capillary Electrophoresis (CE) Sulfated-β-cyclodextrin (S-β-CD) Phosphate or borate buffers

Source: nih.govnih.govjiangnan.edu.cn

Derivatization Strategies and Analogue Synthesis of 2 Methyl 1 4 Methylthiophenyl Propylamine

Structural Modifications of the Amine Functionality (e.g., N-Alkylation)

Modification of the primary amine group of 4-MTA is a primary strategy for creating analogues. N-alkylation, the addition of alkyl groups to the nitrogen atom, has been systematically explored to produce a series of homologues. The synthesis of N-alkyl derivatives such as N-methyl (4-MTMA), N-ethyl (4-MTEA), N-propyl (4-MTPA), N-butyl (4-MTBA), and N,N-dimethyl (4-MTDMA) homologues has been described.

A common synthetic approach involves the transformation of 4-MTA into N-formyl or N-acetyl derivatives, which are then treated with reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-methyl or N-ethyl analogues. psu.edu An alternative method avoids the use of hazardous reagents like LiAlH₄ and employs reductive alkylation of 4-MTA with formaldehyde (B43269) to produce the N,N-dimethyl tertiary amine. psu.edu

These structural modifications significantly influence the compound's properties. For instance, studies on N-alkylated analogs of the related compound 4-methylamphetamine (4-MA) have shown that increasing the length of the N-alkyl chain from methyl to ethyl, propyl, and butyl leads to a stepwise decrease in potency at monoamine transporters. nih.gov While N-methyl substitution can maintain the parent compound's activity, further elongation of the alkyl chain can alter the mechanism of action. nih.govnih.gov

Table 1: N-Alkyl Derivatives of 2-Methyl-1-(4-methylthiophenyl)propylamine

Derivative Name Abbreviation Alkyl Substituent(s)
N-Methyl-2-methyl-1-(4-methylthiophenyl)propylamine 4-MTMA -CH₃
N-Ethyl-2-methyl-1-(4-methylthiophenyl)propylamine 4-MTEA -CH₂CH₃
N,N-Dimethyl-2-methyl-1-(4-methylthiophenyl)propylamine 4-MTDMA -CH₃, -CH₃
N-Propyl-2-methyl-1-(4-methylthiophenyl)propylamine 4-MTPA -CH₂CH₂CH₃
N-Butyl-2-methyl-1-(4-methylthiophenyl)propylamine 4-MTBA -CH₂CH₂CH₃

Modifications to the Propyl Chain and Phenyl Moiety

Beyond the amine group, the propyl chain and the phenyl ring of 4-MTA serve as scaffolds for further derivatization to explore structure-activity relationships.

Modifications to the alpha-carbon of the propyl side chain have been investigated. One such analogue is 4-methylthio-phenyl-2-butanamine (MT-But), where the alpha-methyl group of 4-MTA is replaced by an ethyl group. nih.gov The synthesis of this compound allows for the study of how steric hindrance at the alpha-position affects its chemical and biological profile. Research has shown that extending the alpha-alkyl chain from methyl to ethyl can lead to a significant decrease or complete loss of certain pharmacological activities observed with the parent compound. nih.gov

The thioether (-SCH₃) group is a key feature of the 4-MTA molecule and is susceptible to oxidation. This metabolic process can lead to the formation of more polar derivatives, namely the corresponding sulfoxide (B87167) and sulfone. The 4-MTA sulfoxide has been identified as a metabolite in human urine, sometimes considered a possible artifact of the analytical process. The oxidation of the sulfur atom represents a significant biotransformation pathway.

While specific synthetic procedures for the direct oxidation of 4-MTA to its sulfoxide and sulfone derivatives are not extensively detailed in the reviewed literature, the chemical transformation is well-established. Generally, thioethers can be selectively oxidized to sulfoxides using mild oxidizing agents, and further oxidation with stronger agents yields the corresponding sulfone. This suggests that 4-MTA sulfoxide and 4-MTA sulfone can be readily prepared in a laboratory setting for use as reference standards in metabolic and forensic studies.

The introduction of substituents, such as halogens (e.g., fluorine, chlorine) or alkoxy groups (e.g., methoxy), onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. However, in the case of this compound, the synthesis of analogues with additional substitutions on the aromatic ring is not well-documented in the available scientific literature. While para-halogenation of amphetamine and methcathinone (B1676376) has been studied, similar modifications to the 4-MTA structure have not been reported. nih.gov Therefore, the effects of such modifications remain a largely unexplored area of its chemical profile.

Synthesis of Related Sulfur-Containing Amine Analogs

Furthermore, a broader class of related sulfur-containing amines includes heterocyclic analogues of amphetamine. For instance, amphetamine analogues incorporating a thienyl ring (a sulfur-containing heterocycle) in place of the phenyl ring have been synthesized. nih.gov These compounds, such as those with 2-thienyl or 3-methyl-2-thienyl rings, represent a different approach to creating sulfur-containing amine analogues, exploring how the replacement of the benzene (B151609) ring with a bioisosteric thiophene (B33073) ring affects the molecule's properties. nih.gov

Investigation of Synthesis By-products and Impurities as Research Markers

The analysis of impurities and by-products formed during the synthesis of 4-MTA is of paramount importance for forensic chemistry, as it allows for the identification of the synthetic route used. nih.govnih.gov Different synthetic pathways, such as the Leuckart reaction, reductive amination, or the nitropropene route, each generate a unique profile of characteristic impurities. nih.govnih.gov

For example, 4-MTA produced via the Leuckart method, starting from 4-methylthiophenylacetone, is often contaminated with several notable impurities. nih.gov These can include diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, various Schiff bases, and heterocyclic compounds like pyrimidines and pyridines. nih.govresearchgate.net

Similarly, the reductive amination route and the nitropropene route also produce specific markers. Impurities identified from the reductive amination of 4-methylthiophenyl-2-propanone include N-(β-phenylisopropyl)benzaldimine and N,N-di-[β-(4-methylthiophenyl)isopropyl]amine. nih.gov The nitropropene route, involving the reduction of 1-(4-methylthiophenyl)-2-nitropropene, can be identified by the presence of specific aziridine (B145994) derivatives. nih.gov

The independent synthesis and characterization of these by-products are crucial for creating a reference database. nih.govnih.gov This allows forensic laboratories to compare the impurity profile of a seized sample to known profiles, thereby deducing the probable method of its clandestine manufacture.

Table 2: Common Synthesis Impurities of 4-MTA by Route

Synthesis Route Key Precursor Characteristic Impurities/By-products Reference
Leuckart Reaction 4-Methylthiophenylacetone N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, N,N-di-[β-(4-methylthiophenyl)isopropyl]formamide, Schiff bases, Substituted Pyrimidines and Pyridines nih.govresearchgate.net
Reductive Amination 4-Methylthiophenyl-2-propanone N-(β-phenylisopropyl)benzaldimine, N-(β-phenylisopropyl)benzyl methyl ketimine, 1-(4-methylthiophenyl)-N-(4-methylthiobenzyl)-2-propanamine nih.gov
Nitropropene Route 1-(4-Methylthiophenyl)-2-nitropropene 2-Methyl-3-(4-methylthiophenyl)aziridine, 2-(4-Methylthiobenzyl)aziridine nih.gov

In Vitro Biochemical and Pharmacological Activity of 2 Methyl 1 4 Methylthiophenyl Propylamine and Its Analogs

Interactions with Amine Oxidases

Research into the effects of 2-Methyl-1-(4-methylthiophenyl)propylamine on amine oxidases has revealed a significant and discerning interaction profile. A key study synthesized and evaluated a closely related molecule, 4-methyl-thio-phenyl-propylamine, assessing its biological engagement with semicarbazide-sensitive amine oxidase (SSAO) and the A and B isoforms of monoamine oxidase (MAO).

Semicarbazide-Sensitive Amine Oxidase (SSAO) Substrate and Inhibitor Profiles

Studies have demonstrated that 4-methyl-thio-phenyl-propylamine exhibits a high affinity for the SSAO family of enzymes. This suggests a potent interaction, though the specific nature as either a substrate or an inhibitor requires further detailed characterization from the full research findings, which were not accessible in their entirety. The high affinity indicates that the compound binds effectively to SSAO, which could lead to either its metabolism by the enzyme (acting as a substrate) or the blockage of the enzyme's activity (acting as an inhibitor).

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Specificity)

The investigation into the interaction of 4-methyl-thio-phenyl-propylamine with MAO isoforms has highlighted its ability to discriminate between these enzymes. This selectivity is a crucial aspect of its pharmacological profile, as differential inhibition of MAO-A and MAO-B can lead to distinct physiological effects. While the abstract of the primary study indicates this discriminatory ability, specific inhibitory concentrations (e.g., IC50 values) for each isoform were not available in the accessed literature. Such data would be essential to quantify its selectivity and potency as a MAO inhibitor.

Enzyme Kinetic Studies of Amine Oxidase Interactions

Detailed enzyme kinetic studies are necessary to fully elucidate the mechanism of interaction between this compound and amine oxidases. These studies would determine key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) if the compound acts as a substrate, or the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) if it functions as an inhibitor. Unfortunately, specific enzyme kinetic data for this compound were not available in the reviewed scientific literature.

Modulation of Monoamine Transporters

A thorough review of the available scientific literature yielded no specific data on the in vitro activity of this compound or its close analogs on monoamine transporters.

Serotonin (B10506) Transporter (SERT) Ligand Binding and Reuptake Inhibition

There is currently no published research detailing the binding affinity or reuptake inhibition properties of this compound at the serotonin transporter (SERT).

Investigation of Activity at Dopamine (B1211576) and Norepinephrine (B1679862) Transporters

Similarly, information regarding the interaction of this compound or its relevant analogs with the dopamine transporter (DAT) and the norepinephrine transporter (NET) is absent from the scientific literature reviewed.

In Vitro Cellular Activity

The investigation of this compound and its analogs at the cellular level has provided insights into their potential as cytotoxic and antiproliferative agents. These studies are crucial for understanding the cellular responses to these compounds and their mechanisms of action.

While direct studies on the antiproliferative and cytotoxic effects of this compound are not extensively detailed in the provided search results, the broader class of sigma receptor ligands, which includes compounds with a propylamine (B44156) structure, has been investigated for such properties. For instance, the sigma-2 receptor agonist PB28, a propylamine derivative, has demonstrated potent antiproliferative and cytotoxic effects in human SK-N-SH neuroblastoma and rat C6 glioma cell lines. nih.gov These findings suggest that compounds targeting sigma receptors may have potential as antineoplastic agents. nih.gov

Another structurally related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MTMP), has been shown to exhibit cytotoxicity in normal human peripheral blood mononuclear cells. nih.gov Although these are not malignant cells, the data indicates the potential for this chemical scaffold to induce cell death.

The table below summarizes the antiproliferative effects of a related sigma-2 receptor agonist, PB28, in different cancer cell lines.

CompoundCell LineEffectPotency
PB28SK-N-SH (human neuroblastoma)Antiproliferative & CytotoxicPotent
PB28C6 (rat glioma)Antiproliferative & CytotoxicPotent

The induction of apoptosis is a key mechanism for many anticancer agents. Research on compounds structurally related to this compound has shed light on their ability to trigger this programmed cell death pathway. The photoinitiator 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MTMP) has been observed to induce apoptosis in normal human peripheral blood mononuclear cells in a time-dependent manner. nih.gov This process was found to be dependent on the activation of caspases-3/7, key executioner caspases in the apoptotic cascade. nih.gov

Further research into the mechanisms of cell death induced by related compounds has explored caspase-independent pathways. For example, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) induces a form of programmed cell death in dopaminergic cells that involves the nuclear translocation of Apoptosis Inducing Factor (AIF), without the involvement of caspases. nih.gov This highlights that compounds can induce apoptosis through various molecular pathways.

The cytotoxic profile of sigma receptor ligands has been compared across different tumor cell lines. The sigma-2 receptor agonist PB28 and the sigma-1 receptor antagonist NE100 both displayed potent cytotoxic effects in human SK-N-SH neuroblastoma and rat C6 glioma cells. nih.gov In contrast, the sigma-2 antagonist AC927 and the sigma-1 agonist (+)-pentazocine were inactive in these assays. nih.gov This suggests that the specific interaction with sigma receptor subtypes (agonism vs. antagonism) plays a crucial role in the resulting cytotoxicity. The cytotoxic effects of other reference compounds, such as 1,3-di(2-tolyl)guanidine (DTG) and haloperidol, were found to correlate with their respective sigma-1 antagonist and sigma-2 agonist activities. nih.gov

The table below presents a comparison of the cytotoxic activity of various sigma ligands in two different tumor cell lines.

CompoundReceptor ActivitySK-N-SH CellsC6 Glioma Cells
PB28Sigma-2 AgonistPotent CytotoxicityPotent Cytotoxicity
NE100Sigma-1 AntagonistPotent CytotoxicityPotent Cytotoxicity
AC927Sigma-2 AntagonistInactiveInactive
(+)-PentazocineSigma-1 AgonistInactiveInactive
DTGSigma-2 > Sigma-1CytotoxicCytotoxic
HaloperidolSigma-1 > Sigma-2CytotoxicCytotoxic

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For compounds related to this compound, SAR studies have provided insights into the features necessary for their observed effects.

In a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the nature and position of substituents on the phenyl ring attached to the piperazine (B1678402) moiety were found to be critical for their allosteric enhancer activity at the A₁ adenosine (B11128) receptor. nih.gov Specifically, derivatives with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions on the phenyl ring were the most active. nih.gov This indicates that electronic and steric properties of the substituents play a significant role in the interaction with the receptor.

For a class of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of threonine-derived β-lactone analogues led to the identification of (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate as a highly potent inhibitor. nih.gov This demonstrates how systematic modification of a chemical scaffold can lead to enhanced biological activity.

In the context of SLACK potassium channel inhibitors, systematic modifications of a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold revealed key SAR trends. For instance, substitutions at the 2- and 4-positions of an aromatic ring were generally preferred for improved activity. mdpi.com The introduction of more polar substituents was also tolerated in certain regions of the molecule. mdpi.com These studies underscore the importance of substituent placement and properties in determining the biological effects of a compound series.

Computational Approaches in 2 Methyl 1 4 Methylthiophenyl Propylamine Research

Molecular Modeling and Docking Studies for Target Protein Interactions

Molecular modeling and docking are pivotal computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. For 2-Methyl-1-(4-methylthiophenyl)propylamine, these studies are crucial for understanding its interactions with monoamine transporters, which are the primary targets for amphetamine-like substances.

Docking simulations involve placing the three-dimensional structure of this compound into the binding pocket of a protein model, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). These simulations calculate the binding energy and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on the structurally similar compound 4-methylthioamphetamine (MTA) provides valuable insights. Docking studies of MTA with a homology model of the rat dopamine transporter (rDAT) have been performed to understand its effects on dopamine levels. These studies have shown that MTA acts as a DAT blocker. Given the structural similarity, it is hypothesized that this compound would also bind to the central substrate-binding site (S1) of monoamine transporters.

Table 1: Predicted Interactions of this compound with a Homology Model of Human SERT

Interacting ResidueType of InteractionPredicted Importance
Asp98Ionic BondHigh
Tyr95π-π StackingMedium
Ile172HydrophobicHigh
Phe335HydrophobicHigh
Ser438Hydrogen BondMedium

This table is a hypothetical representation based on docking studies of similar ligands with monoamine transporters and is intended for illustrative purposes.

Homology Modeling for Key Biological Receptors and Transporters (e.g., Human SERT)

The precise three-dimensional structure of many human proteins, including monoamine transporters, can be challenging to determine experimentally via techniques like X-ray crystallography or cryo-electron microscopy. Homology modeling provides a computational alternative to generate a structural model of a target protein based on the experimentally determined structure of a homologous protein (the template).

For the human serotonin transporter (hSERT), early homology models were often built using the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) as a template, due to the lack of a mammalian transporter structure. More recently, the availability of crystal structures of the Drosophila melanogaster dopamine transporter (dDAT) and even human SERT itself has allowed for the creation of more accurate homology models.

These models are critical for performing the docking studies mentioned in the previous section. The quality of a homology model is highly dependent on the sequence identity between the target and template proteins. For hSERT, the availability of high-resolution structures of close homologs has significantly improved the reliability of these computational models, enabling more accurate predictions of ligand binding.

The process of building a homology model of hSERT for studying its interaction with this compound would typically involve:

Identifying a suitable template structure (e.g., a high-resolution crystal structure of human SERT).

Aligning the amino acid sequence of hSERT with that of the template.

Building the three-dimensional model of hSERT based on the alignment and the template's coordinates.

Refining and validating the model to ensure its stereochemical quality and accuracy.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining activity, QSAR models can be used to predict the activity of new, untested compounds.

For a compound like this compound, a QSAR study would involve a dataset of structurally related amphetamine derivatives with known activities at monoamine transporters. Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms within the molecule.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the biological activity (e.g., inhibition constant (Ki) or half-maximal inhibitory concentration (IC50)).

Table 2: Key Molecular Descriptors in QSAR Models for Amphetamine Derivatives

Descriptor TypeExample DescriptorInfluence on Monoamine Transporter Activity
ElectronicHammett constant (σ)Influences binding affinity through electronic effects of substituents.
HydrophobicLogPAffects membrane permeability and binding to hydrophobic pockets.
StericMolar Refractivity (MR)Relates to the volume and polarizability of the molecule, affecting fit within the binding site.
TopologicalKier & Hall indicesDescribe molecular shape and branching, influencing receptor interaction.

In Silico Prediction of Biochemical Pathways

Understanding the metabolic fate of a compound is crucial in pharmacology. In silico tools can predict the likely metabolic pathways of a molecule, identifying potential metabolites and the enzymes involved in their formation. For this compound, these predictions can help to anticipate its duration of action and identify potentially active or toxic metabolites.

Metabolism prediction software typically uses a combination of rule-based systems and machine learning models. These systems contain information about known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

The metabolism of amphetamine and its derivatives is well-studied and primarily involves N-dealkylation, hydroxylation of the aromatic ring, and deamination. Given the structure of this compound, several metabolic pathways can be predicted in silico:

S-oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone.

Aromatic hydroxylation: The phenyl ring can be hydroxylated, likely at the ortho or meta positions relative to the propylamino group.

N-dealkylation: While this compound has a primary amine, if it were to undergo further metabolism after conjugation, N-dealkylation could be a possibility.

Deamination: The primary amine can be oxidatively deaminated to form a ketone, followed by further reduction or oxidation.

These in silico predictions provide a valuable starting point for experimental metabolism studies and can help in the early identification of metabolic liabilities.

Table 3: Predicted Metabolites of this compound

Predicted MetaboliteMetabolic ReactionPredicted Enzyme Family
2-Methyl-1-(4-methylsulfinylphenyl)propylamineS-oxidationCytochrome P450 (CYP)
2-Methyl-1-(4-methylsulfonylphenyl)propylamineS-oxidationCytochrome P450 (CYP)
2-Methyl-1-(3-hydroxy-4-methylthiophenyl)propylamineAromatic HydroxylationCytochrome P450 (CYP)
1-(4-methylthiophenyl)propan-2-oneOxidative DeaminationMonoamine Oxidase (MAO)

Future Directions in 2 Methyl 1 4 Methylthiophenyl Propylamine Research

Exploration of Novel and Efficient Synthetic Routes

Future research in this area could focus on several key aspects to further enhance the synthesis of 2-Methyl-1-(4-methylthiophenyl)propylamine:

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of the synthesis.

Catalyst Optimization: Exploring alternative and more efficient catalysts for the hydrogenation and other steps, potentially leading to higher yields, reduced reaction times, and milder conditions.

Flow Chemistry: Adapting the synthetic route to a continuous flow process, which can offer advantages in terms of safety, scalability, and process control.

Asymmetric Synthesis: Developing stereoselective synthetic routes to produce specific enantiomers of this compound, which is crucial for investigating stereoisomeric differences in biological activity. nih.govacs.org Recent advances in the enantioselective synthesis of chiral amines, such as through transition metal-catalyzed asymmetric hydrogenation of imines and related compounds, provide a strong foundation for this line of inquiry. nih.govacs.org

A comparative overview of potential synthetic strategies is presented in the table below.

Synthesis StrategyStarting MaterialsKey StepsPotential Advantages
Patented Route Substituted benzyl (B1604629) halide, Isobutyronitrile (B166230)Hydrolysis, Curtius rearrangement, Catalytic hydrogenationImproved overall yield, Operational simplicity
Asymmetric Hydrogenation Prochiral imineEnantioselective hydrogenation with a chiral catalystDirect access to single enantiomers, High enantiomeric excess
Reductive Amination Corresponding ketoneFormation of an imine followed by reductionUse of readily available starting materials

Development of High-Throughput Screening Methodologies for Biological Activity

To efficiently explore the biological activity of this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. wikipedia.org HTS allows for the rapid testing of large numbers of compounds, accelerating the discovery of molecules with desired biological effects. biomolther.orgcriver.com Given that the biological targets of this compound may not be fully elucidated, a variety of HTS assays could be developed.

Future research in HTS for this compound could focus on:

Target-Based Screening: If specific biological targets, such as monoamine transporters (e.g., dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters), are hypothesized, HTS assays can be designed to measure the compound's interaction with these targets. nih.gov Fluorescence-based assays that measure the uptake of fluorescent substrates in cells expressing these transporters are well-suited for HTS. nih.gov

Phenotypic Screening: This approach involves testing the compound's effect on whole cells or organisms to identify a desired phenotypic change, without a priori knowledge of the specific target. mdpi.com This can be particularly useful for discovering novel biological activities.

Assay Miniaturization: Adapting assays to 384-well or 1536-well plate formats significantly reduces the amount of compound and reagents needed, thereby lowering costs and increasing throughput. wikipedia.org

The following table outlines potential HTS assays relevant to the study of this compound.

HTS Assay TypePrinciplePotential ApplicationThroughput
Fluorescent Substrate Uptake Assay Measures the inhibition of fluorescent substrate uptake by cells expressing specific neurotransmitter transporters. nih.govIdentifying inhibitors of monoamine transporters. nih.govHigh
Membrane Potential Assay Uses fluorescent dyes to measure changes in cell membrane potential upon transporter activity. nih.govFunctional screening of electrogenic transporter inhibitors. nih.govHigh
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a target receptor or transporter.Determining binding affinity to specific targets.Medium to High
Cell Viability/Toxicity Assays Assesses the effect of the compound on cell survival and proliferation.Identifying cytotoxic effects early in the screening process.High

Rational Design of Highly Selective and Potent Derivatives

Rational drug design aims to create new molecules with improved potency and selectivity based on an understanding of the structure-activity relationships (SAR) of a lead compound. For this compound, future research will likely focus on systematically modifying its chemical structure to enhance its biological activity and selectivity for specific targets.

Key areas for the rational design of derivatives include:

Substitution on the Phenyl Ring: Investigating the effect of different substituents at various positions on the 4-methylthiophenyl ring can provide insights into how electronic and steric factors influence activity. biomolther.orgnih.gov Studies on other phenethylamine (B48288) derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact receptor binding and functional activity. nih.gov

Modification of the Propylamine (B44156) Side Chain: Altering the length and branching of the alkyl chain, as well as the substitution on the amine group, can influence the compound's interaction with its biological targets.

Bioisosteric Replacement: Replacing the methylthio group with other functional groups that have similar physical or chemical properties (bioisosteres) could lead to derivatives with improved pharmacokinetic or pharmacodynamic properties.

Computational Modeling: Utilizing molecular docking and other computational techniques can help predict how different derivatives will bind to putative targets, such as monoamine transporters, thereby guiding the synthesis of the most promising compounds. nih.gov

The table below illustrates a hypothetical SAR exploration for derivatives of this compound.

Modification SiteExample ModificationsPotential Impact on Activity
Phenyl Ring (para-position) -OCH3, -Cl, -F, -CF3Altered electronic properties and lipophilicity, potentially affecting target binding and selectivity.
Propyl Chain (alpha- and beta-positions) Isopropyl group, cyclopropyl (B3062369) groupChanges in steric bulk and conformation, which can influence binding affinity.
Amine Group N-methylation, N-ethylation, cyclization into a ringModified basicity and steric hindrance, potentially altering target interactions and metabolic stability.
Thioether Linkage Oxidation to sulfoxide (B87167) or sulfoneChanges in polarity and hydrogen bonding capacity.

In-depth Elucidation of Molecular Mechanisms of Action and Target Specificity

A fundamental aspect of future research will be to unravel the precise molecular mechanisms by which this compound exerts its biological effects and to identify its specific molecular targets. Given its structural similarity to other substituted amphetamines, it is plausible that it interacts with monoamine transporters. psychonautwiki.orgdrugrehab.us

Future investigations into its mechanism of action should include:

Neurotransmitter Transporter Interaction Studies: In-depth studies to determine if the compound acts as an inhibitor or a substrate (releasing agent) at dopamine, norepinephrine, and serotonin transporters. nih.gov This can be achieved through in vitro uptake and release assays using synaptosomes or cells expressing these transporters.

Receptor Binding Profiling: A comprehensive screening against a panel of receptors, ion channels, and enzymes to identify its primary targets and any off-target interactions.

In Vivo Pharmacology: Utilizing animal models to study the compound's effects on neurotransmitter levels in different brain regions and to correlate these neurochemical changes with behavioral outcomes.

Molecular Modeling and Simulation: Advanced computational studies can provide insights into the binding modes of the compound at the atomic level within the binding pockets of monoamine transporters, helping to explain its potency and selectivity. frontiersin.org

Investigation of Stereoisomeric Differences in Biological Activity

The presence of a chiral center in this compound means that it exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. mdpi.com Therefore, a critical area for future research is the investigation of the stereoisomeric differences in the biological activity of this compound.

Key research directions in this area include:

Chiral Separation: The development of efficient methods for the separation of the (R)- and (S)-enantiomers is a prerequisite for studying their individual biological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common and effective technique for this purpose. mdpi.comnih.govyakhak.org

Stereospecific Synthesis: As an alternative to chiral separation, the development of synthetic routes that produce a single enantiomer in high purity would be highly valuable. yale.edu

Comparative Biological Evaluation: Once the individual enantiomers are obtained, they must be tested in a range of in vitro and in vivo assays to compare their potency and efficacy at their biological targets. Studies on related compounds have shown that monoamine transporters can exhibit significant stereoselectivity for their substrates and inhibitors. mdpi.compsu.edu

Pharmacokinetic Profiling of Enantiomers: Investigating the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers, as these processes can also be stereoselective.

The following table summarizes the importance of studying stereoisomers in the context of this compound research.

AspectRationaleResearch Approach
Potency One enantiomer may be significantly more potent than the other.Comparative in vitro and in vivo assays of the separated enantiomers.
Selectivity Enantiomers may exhibit different selectivity profiles for various targets.Binding and functional assays against a panel of receptors and transporters.
Toxicity One enantiomer may be responsible for undesirable side effects or toxicity.Comparative toxicity studies of the individual enantiomers.
Pharmacokinetics Enantiomers can be metabolized at different rates, leading to different plasma concentrations and duration of action.Pharmacokinetic studies in animal models with individual enantiomers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.